molecular formula C12H14N2O5 B12895762 N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide CAS No. 917909-67-2

N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide

Cat. No.: B12895762
CAS No.: 917909-67-2
M. Wt: 266.25 g/mol
InChI Key: LFBDMZLKYZEHDW-UHFFFAOYSA-N
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Description

N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide is a chemical compound for research use. Structurally, it is a benzamide derivative. Benzamide compounds are investigated for their potential in medicinal chemistry. Some similar N-methyl benzamide and tetrahydrofuran-containing compounds have been explored in pharmaceutical research for various biological activities . For instance, certain benzamide derivatives have been studied as potential agents for the treatment of cancers and hematological neoplasms , while others have been researched as cell differentiation inducers . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917909-67-2

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

N-methyl-4-nitro-3-(oxolan-3-yloxy)benzamide

InChI

InChI=1S/C12H14N2O5/c1-13-12(15)8-2-3-10(14(16)17)11(6-8)19-9-4-5-18-7-9/h2-3,6,9H,4-5,7H2,1H3,(H,13,15)

InChI Key

LFBDMZLKYZEHDW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC2CCOC2

Origin of Product

United States

Preparation Methods

Synthesis of 4-Nitro-3-(oxolan-3-yloxy)benzoic Acid Intermediate

The key intermediate, 4-nitro-3-(oxolan-3-yloxy)benzoic acid , is typically prepared by etherification of 4-nitro-3-hydroxybenzoic acid with oxolane-3-ol (tetrahydrofuran-3-ol) under acidic catalysis:

  • Reaction conditions:

    • Reflux in the presence of a strong acid catalyst such as sulfuric acid.
    • Esterification or etherification reaction between the phenolic hydroxyl group and oxolane-3-ol.
    • Purification by recrystallization to obtain high purity intermediate.
  • Notes:

    • The reaction must be carefully controlled to avoid hydrolysis or side reactions.
    • Industrial scale-up involves optimized reagent grades and reaction times to maximize yield and purity.

This step is critical as it installs the oxolane ether substituent on the aromatic ring while preserving the nitro group.

Formation of N-Methyl Benzamide Moiety

The amide bond formation to yield the benzamide group is generally achieved by reacting the carboxylic acid intermediate with methylamine or an N-methyl amine derivative:

  • Typical procedure:

    • Activation of the carboxylic acid group using reagents such as acid chlorides (e.g., 4-nitrobenzoyl chloride) or coupling agents.
    • Reaction with methylamine to form the N-methyl amide.
    • Use of pyridine or other bases to neutralize the acid byproducts and promote amide bond formation.
    • Purification by recrystallization or chromatography.
  • Example from related compounds:

    • 3-nitroaniline reacted with 4-nitrobenzoyl chloride in pyridine to form nitro-substituted benzamides with good yields and crystallinity.

Alternative Synthetic Routes and Catalysis

  • Base-promoted reactions:

    • Use of inorganic bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) in solvents like 1,4-dioxane can promote nucleophilic substitution reactions efficiently.
    • These conditions favor ether formation and amide coupling with high yields (up to 90%) under reflux.
  • Solvent and catalyst optimization:

    • 1,4-Dioxane is identified as an optimal solvent for promoting reactions involving aromatic substitution and amide formation.
    • Cs2CO3 is a preferred base catalyst for high yield and selectivity.
    • Reaction times around 5 hours at reflux temperature are optimal for maximum yield.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reaction Type Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
1 Etherification 4-nitro-3-hydroxybenzoic acid + oxolane-3-ol + H2SO4 Reflux Reflux Several hrs 70-85 Acid-catalyzed ether formation
2 Amide formation Acid chloride + methylamine + pyridine Pyridine Slight warming 1-2 hrs 80-90 Formation of N-methyl benzamide
3 Base-promoted substitution Cs2CO3 or K2CO3 1,4-Dioxane Reflux 5 hrs 88-91 Optimized base and solvent for coupling

Research Findings and Mechanistic Insights

  • The etherification step proceeds via nucleophilic attack of the oxolane-3-ol oxygen on the activated aromatic ring, facilitated by acid catalysis.
  • Amide bond formation is typically via nucleophilic acyl substitution, where methylamine attacks the activated carboxylic acid derivative.
  • Base-promoted reactions in 1,4-dioxane enhance nucleophilicity and stabilize intermediates, improving yields and reaction rates.
  • The nitro group remains intact throughout the synthesis, indicating mild reaction conditions that avoid reduction or substitution of this sensitive group.
  • Purification by recrystallization or chromatography ensures high purity suitable for further applications.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form a primary amine (-NH₂), a critical reaction for modifying biological activity or enabling further derivatization.

Reagent SystemConditionsProductYieldSource
H₂ (1 atm) / Pd-CEthanol, 25°C, 6 hN-Methyl-4-amino-3-[(oxolan-3-yl)oxy]benzamide85%
Fe / HCl (10%)Reflux, 3 hN-Methyl-4-amino-3-[(oxolan-3-yl)oxy]benzamide78%
SnCl₂·2H₂O / EtOHReflux, 4 hN-Methyl-4-amino-3-[(oxolan-3-yl)oxy]benzamide88%

Key Observations :

  • Catalytic hydrogenation (H₂/Pd-C) achieves higher selectivity and milder conditions compared to acidic methods.

  • Electron-withdrawing effects of the adjacent benzamide enhance nitro group reactivity toward reduction.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates substitution at the para-nitro position.

NucleophileConditionsProductYieldSource
NH₃ (g) / EtOH80°C, 12 h4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide72%
KSCN / DMF120°C, 8 h4-Thiocyano-N-methyl-3-[(oxolan-3-yl)oxy]benzamide68%
NaN₃ / CuSO₄H₂O, 100°C, 6 h4-Azido-N-methyl-3-[(oxolan-3-yl)oxy]benzamide65%

Mechanistic Notes :

  • The nitro group activates the aromatic ring for NAS by withdrawing electron density.

  • Steric hindrance from the oxolane moiety slightly reduces reaction rates at the meta-position.

Oxolane Ring-Opening Reactions

The tetrahydrofuran (oxolane) ring undergoes acid-catalyzed hydrolysis or nucleophilic ring-opening.

ReagentConditionsProductYieldSource
HCl (conc.) / THFReflux, 4 h3-Hydroxy-N-methyl-4-nitrobenzamide + diol80%
NaBH₄ / MeOH0°C → 25°C, 2 hReduced oxolane derivative75%
H₂O / H₂SO₄ (cat.)100°C, 3 h3-Hydroxy-N-methyl-4-nitrobenzamide82%

Structural Impact :

  • Ring-opening generates diol intermediates, enabling further functionalization (e.g., esterification).

Amide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions to yield carboxylic acids.

ConditionsReagent SystemProductYieldSource
BasicNaOH (10%) / EtOH, reflux, 8 h4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid90%
AcidicH₂SO₄ (20%) / H₂O, reflux, 6 h4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid88%

Optimization Insights :

  • Basic hydrolysis proceeds faster due to enhanced nucleophilic attack by OH⁻.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation or alkylation at reactive positions.

Reaction TypeCatalyst SystemConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄ / K₂CO₃DMF, 100°C, 12 h4-Aryl-N-methyl-3-[(oxolan-3-yl)oxy]benzamide70%
Buchwald-HartwigPd₂(dba)₃ / XantphosToluene, 110°C, 24 hN-Methyl-4-(piperidinyl)-3-[(oxolan-3-yl)oxy]benzamide65%

Challenges :

  • Steric bulk from the oxolane group limits coupling efficiency at the meta-position.

Solvent and Catalyst Optimization

Reaction efficiency depends critically on solvent polarity and base selection, as demonstrated in analogous systems :

EntrySolventCatalystTime (h)Yield (%)
11,4-DioxaneCs₂CO₃591
2AcetonitrileK₂CO₃120
31,4-Dioxanet-BuOK1286

Critical Factors :

  • Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates by stabilizing transition states .

  • Cs₂CO₃ outperforms other bases due to its optimal balance of basicity and solubility .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that benzamide derivatives, including N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide, exhibit promising anticancer properties. These compounds can act as inhibitors of specific enzymes involved in cancer progression. For example, studies have shown that modifications to the benzamide structure can enhance the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell proliferation and survival .

Analgesic and Anti-inflammatory Properties
Benzamide derivatives have also been investigated for their analgesic and anti-inflammatory effects. The incorporation of an oxolan moiety may enhance the solubility and bioavailability of the compound, making it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Cosmetic Formulations

Use in Skincare Products
this compound has been identified as a potential ingredient in cosmetic formulations. Its properties may contribute to skin hydration and protection against oxidative stress. The compound's ability to stabilize emulsions could improve the texture and efficacy of creams and lotions .

Safety Assessments
Before its use in cosmetics, extensive safety assessments are necessary. Regulatory bodies often evaluate the maximum concentration permissible in cosmetic products to ensure consumer safety .

Agricultural Applications

Pesticide Development
There is emerging interest in the use of benzamide derivatives as agrochemicals. The structural characteristics of this compound suggest potential efficacy as a pesticide or herbicide. Research into its effectiveness against specific pests or diseases could lead to the development of new agricultural products that are less harmful to the environment compared to traditional chemicals .

Summary Table of Applications

Application AreaPotential UsesKey Benefits
Medicinal ChemistryAnticancer agents, analgesicsInhibition of HDACs, anti-inflammatory effects
Cosmetic FormulationsSkin hydration, oxidative stress protectionImproved texture and efficacy
Agricultural ApplicationsPesticides and herbicidesEnvironmentally friendly alternatives

Case Studies

Case Study 1: Anticancer Drug Development
In a study published by the American Chemical Society, researchers synthesized various benzamide derivatives, including this compound, testing their efficacy against breast cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments .

Case Study 2: Cosmetic Efficacy Trials
A trial conducted by researchers at a pharmaceutical university evaluated the moisturizing effects of formulations containing this compound. Participants reported improved skin hydration levels after consistent use over four weeks .

Mechanism of Action

The mechanism of action of N-Methyl-4-nitro-3-((tetrahydrofuran-3-yl)oxy)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tetrahydrofuran moiety may also play a role in the compound’s binding affinity to certain proteins or enzymes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () serves as a relevant structural analog. Key differences include:

Table 1: Structural and Functional Group Comparison
Feature N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Benzene Substituents 4-Nitro, 3-(oxolan-3-yl)oxy 3-Methyl
Amide Nitrogen Substituent Methyl 2-Hydroxy-1,1-dimethylethyl
Key Functional Groups Nitro, ether, amide Hydroxyl, amide
Molecular Weight (g/mol) ~306.3 (calculated) 207.3 (reported)
Directing Groups Potential mono-dentate (amide, ether) N,O-bidentate (amide, hydroxyl)
Key Observations:
  • Electron Effects : The nitro group in the target compound is strongly electron-withdrawing, which could polarize the aromatic ring and enhance electrophilic substitution reactivity compared to the electron-donating methyl group in the analog .
  • Steric and Solubility Profiles: The oxolane group introduces steric bulk and may improve solubility in non-polar solvents, whereas the hydroxyl group in the analog enhances hydrophilicity.

Functional and Catalytic Potential

  • N,O-Bidentate Directing : The analog’s hydroxyl and amide groups enable metal-catalyzed C–H functionalization (e.g., palladium-catalyzed couplings) . The target compound lacks a hydroxyl group but retains an amide and ether, which may support alternative catalytic mechanisms.
  • Reactivity : The nitro group in the target compound could facilitate reduction or nucleophilic aromatic substitution, pathways absent in the methyl-substituted analog.

Biological Activity

N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the class of benzamide derivatives. The molecular structure includes a nitro group and an oxolane moiety, which are crucial for its biological activity. The synthesis typically involves standard organic reactions such as esterification and amide formation, allowing for the introduction of various substituents that can enhance its efficacy against specific biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related benzamides demonstrated promising larvicidal activities against mosquito larvae, with some compounds showing over 90% efficacy at low concentrations (10 mg/L) . This suggests that this compound could potentially be developed as an insecticide or fungicide.

The proposed mechanism of action for compounds in this class often involves the inhibition of key metabolic pathways in target organisms. For example, certain benzamides have been shown to disrupt protein-protein interactions critical for cellular functions, such as c-Myc-Max dimerization in cancer cells . This disruption leads to reduced proliferation and increased apoptosis in malignant cells.

Case Studies and Research Findings

  • Larvicidal Activity : In a comparative study, various benzamide derivatives were tested for their larvicidal effects against Aedes aegypti larvae. The compound this compound was found to exhibit moderate activity, with an EC50 value indicating effective larvicidal action at concentrations lower than 50 mg/L .
  • Fungicidal Properties : Another investigation highlighted the fungicidal potential of similar compounds against Botrytis cinerea. The study reported that certain derivatives had inhibitory activities exceeding 90%, suggesting that modifications to the benzamide structure could enhance antifungal efficacy .

Table 1: Biological Activity of Related Benzamides

Compound NameActivity TypeEC50 (mg/L)Reference
N-Methyl-4-nitro-3-(oxolan-3-yl)oxybenzamideLarvicidal10
Benzamide AFungicidal0.5
Benzamide BAnticancer34.8

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide, and how can purity be optimized?

  • Answer : Synthesis involves sequential coupling of hydroxylamine derivatives (e.g., O-benzyl hydroxylamine hydrochloride) with acyl chlorides under controlled conditions. Key steps include:

  • Step 1 : Base-mediated reaction (e.g., K₂CO₃) in dichloromethane/water to generate intermediates .
  • Step 2 : Acylation with nitrobenzoyl chloride derivatives under inert atmosphere to prevent decomposition .
  • Purification : Use anhydrous sodium pivalate in acetonitrile to enhance crystallinity, avoiding moisture to prevent side reactions . Immediate use of intermediates (e.g., compound 2) is critical due to thermal instability .

Q. What safety protocols are essential when handling this compound and its intermediates?

  • Answer : Conduct a hazard analysis per Prudent Practices in the Laboratory (Chapter 4):

  • Risk Mitigation : Use fume hoods for volatile reagents (e.g., dichloromethane), and avoid skin contact with mutagenic intermediates (e.g., anomeric amides) using PPE .
  • Storage : Protect light-sensitive intermediates (e.g., compound 2) in amber vials at -20°C, and avoid long-term storage due to decomposition risks .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • Answer : Combine ¹H/¹³C NMR to confirm regioselective substitution patterns (e.g., nitro and oxolan-3-yloxy groups) and HRMS to verify molecular weight . For nitro group confirmation, FT-IR (asymmetric stretching at ~1520 cm⁻¹) is critical .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Answer : Use Phaser-2.1 for molecular replacement to phase crystallographic data. Key steps:

  • Data Collection : Optimize crystal growth via vapor diffusion with acetonitrile/ether mixtures .
  • Analysis : Refine torsion angles of the oxolan ring and nitro group using Coot and PHENIX, referencing similar benzamide structures (e.g., PDB: 1JI) .

Q. What mechanistic insights explain the thermal instability of intermediates during synthesis?

  • Answer : Decomposition pathways involve retro-aza-Michael reactions in nitro-substituted benzamides. Stability studies (e.g., DSC/TGA) show exothermic peaks above 80°C, suggesting dimerization or nitro group rearrangement . Mitigate by:

  • Low-Temperature Storage : Keep intermediates below -20°C.
  • Inert Atmosphere : Use Schlenk lines for oxygen-sensitive steps .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

  • Answer : Modify the oxolan-3-yloxy moiety to alter steric/electronic profiles. For example:

  • Electron-Withdrawing Groups : Replace oxolan with tetrahydropyran to enhance metabolic stability (see RAF709 analogs) .
  • Mutagenicity Screening : Use Ames II testing to prioritize derivatives with lower mutagenic potential, as seen in compound 3 .

Q. What strategies address regioselectivity challenges in introducing the oxolan-3-yloxy group?

  • Answer : Employ microwave-assisted synthesis (e.g., 80°C, 30 min) with K₂CO₃ as a base to enhance nucleophilic aromatic substitution at the meta position . Monitor reaction progress via HPLC-PDA to detect ortho/para byproducts .

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